molecular formula C15H25N5O B7182112 N-(1-methylpyrazol-4-yl)-4-pyrrolidin-1-ylazepane-1-carboxamide

N-(1-methylpyrazol-4-yl)-4-pyrrolidin-1-ylazepane-1-carboxamide

Cat. No.: B7182112
M. Wt: 291.39 g/mol
InChI Key: UIVXKXCYNJZWKC-UHFFFAOYSA-N
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Description

N-(1-methylpyrazol-4-yl)-4-pyrrolidin-1-ylazepane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrrolidine ring, and an azepane ring, all connected through a carboxamide linkage

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-4-pyrrolidin-1-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O/c1-18-12-13(11-16-18)17-15(21)20-9-4-5-14(6-10-20)19-7-2-3-8-19/h11-12,14H,2-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVXKXCYNJZWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)N2CCCC(CC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpyrazol-4-yl)-4-pyrrolidin-1-ylazepane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of a suitable amine with a dihaloalkane.

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable amine with a dihaloalkane.

    Coupling Reactions: The final step involves coupling the pyrazole, pyrrolidine, and azepane rings through a carboxamide linkage using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpyrazol-4-yl)-4-pyrrolidin-1-ylazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides, acyl chlorides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-methylpyrazol-4-yl)-4-pyrrolidin-1-ylazepane-1-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Studies focus on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(1-methylpyrazol-4-yl)-4-pyrrolidin-1-ylazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

N-(1-methylpyrazol-4-yl)-4-pyrrolidin-1-ylazepane-1-carboxamide can be compared with other similar compounds, such as:

    N-(1-methylpyrazol-4-yl)-4-piperidin-1-ylazepane-1-carboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    N-(1-methylpyrazol-4-yl)-4-morpholin-1-ylazepane-1-carboxamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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